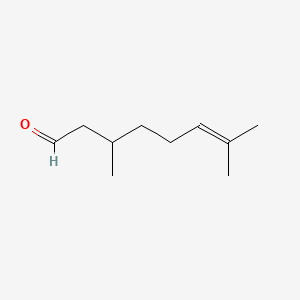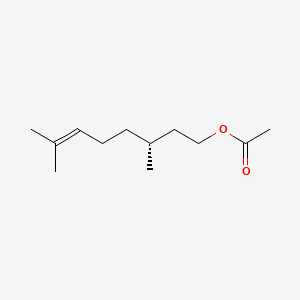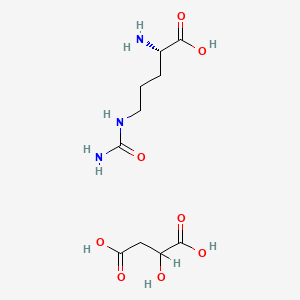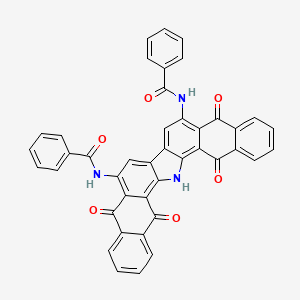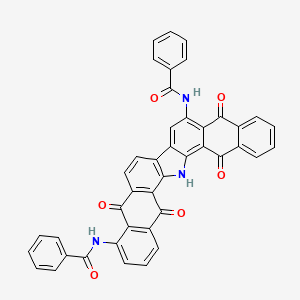
Clevudine
Vue d'ensemble
Description
La clévudine est un médicament antiviral principalement utilisé pour le traitement des infections à virus de l'hépatite B (VHB). C'est un analogue nucléosidique qui inhibe la réplication du VHB en interférant avec l'ADN polymérase virale. La clévudine a été approuvée pour une utilisation en Corée du Sud et aux Philippines et est commercialisée sous les noms commerciaux Levovir et Revovir .
Mécanisme D'action
Target of Action
Clevudine, also known as L-FMAU, is a nucleoside analogue . The primary targets of this compound are three intracellular enzymes: cytosolic thymidine kinase, cytosolic deoxycytidine kinase, and mitochondrial deoxypyrimidine kinase . These enzymes play a crucial role in the replication of the Hepatitis B Virus (HBV) .
Mode of Action
This compound interacts with its targets by acting as a substrate for these enzymes . It interferes with HBV viral cell replication by inhibiting the activity of viral DNA polymerase and reverse transcriptase . This inhibition of the viral polymerase activity suppresses HBV replication .
Biochemical Pathways
The affected biochemical pathway is the replication pathway of HBV. By inhibiting the activity of viral DNA polymerase and reverse transcriptase, this compound prevents the replication of HBV, thereby reducing the viral load in the body .
Pharmacokinetics
It is known that this compound is administered orally . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular effect of this compound’s action is the inhibition of HBV replication, leading to a decrease in the viral load . On a cellular level, this compound’s action results in the reduction of HBV-infected cells. High-dose treatment with this compound can induce mitochondrial defects associated with mitochondrial dna (mtdna) depletion and impair glucose-stimulated insulin secretion in insulin-releasing cells .
Analyse Biochimique
Biochemical Properties
Clevudine interacts with various biomolecules in its role as a nucleoside analog. The nature of these interactions involves the incorporation of this compound into the viral DNA, thereby inhibiting the action of DNA polymerases, which are crucial enzymes for DNA replication .
Cellular Effects
This compound has significant effects on various types of cells, particularly hepatocytes, which are the primary sites of HBV replication. In primary human hepatocytes, this compound is efficiently phosphorylated to its active form . In addition, high-dose this compound impairs mitochondrial function and glucose-stimulated insulin secretion in a rat clonal β-cell line, INS-1E .
Molecular Mechanism
The exact molecular mechanism of this compound is not fully understood. As a nucleoside analog, it is believed to exert its effects at the molecular level by being incorporated into the viral DNA during replication. This incorporation results in premature termination of DNA synthesis, thereby inhibiting the replication of the virus .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in various studies. For instance, in primary human hepatocytes, the conversion of this compound to its active form was found to be time-dependent . Moreover, high-dose this compound was found to impair mitochondrial function and glucose-stimulated insulin secretion in INS-1E cells .
Metabolic Pathways
The metabolic pathways of this compound involve its phosphorylation to the active triphosphate form in primary human hepatocytes
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La clévudine peut être synthétisée à partir du 2-désoxy-2-fluoro-D-galactopyranose. Les étapes clés de la synthèse impliquent une cyclisation induite par l'iode et une coupure oxydative pour accéder à l'échafaudage L-arabinofuranosyle . Une autre méthode implique la dissolution d'un composé de formule II dans un solvant organique, l'ajout d'acide bromhydrique à 40 % et de fluorure de tétrabutylammonium sous bain de glace, suivi de l'ajout de triéthylamine trihydrofluorure .
Méthodes de production industrielle
La production industrielle de la clévudine implique un processus de synthèse verte qui comprend l'utilisation de solvants organiques et de réactifs spécifiques dans des conditions contrôlées. Cette méthode vise à obtenir un rendement et une pureté élevés tout en minimisant l'impact environnemental .
Analyse Des Réactions Chimiques
Types de réactions
La clévudine subit diverses réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant la clévudine comprennent l'acide bromhydrique, le fluorure de tétrabutylammonium et le triéthylamine trihydrofluorure. Les réactions sont généralement effectuées dans des conditions de température et de pression contrôlées pour garantir un rendement et une pureté élevés .
Principaux produits formés
Les principaux produits formés à partir des réactions impliquant la clévudine comprennent divers intermédiaires qui sont ensuite traités pour obtenir le composé antiviral final. Ces intermédiaires sont essentiels pour la synthèse et la purification de la clévudine .
Applications de la recherche scientifique
La clévudine a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisée comme composé modèle pour étudier les analogues nucléosidiques et leurs propriétés chimiques.
Biologie : Étudiée pour ses effets sur la réplication virale et son utilisation potentielle dans les thérapies antivirales.
Médecine : Principalement utilisée pour le traitement des infections chroniques à l'hépatite B.
Industrie : Utilisée dans l'industrie pharmaceutique pour le développement et la production de médicaments antiviraux.
Mécanisme d'action
La clévudine est un analogue de la thymidine qui agit comme substrat pour trois enzymes intracellulaires : la thymidine kinase cytosolique, la désoxycytidine kinase cytosolique et la désoxypyrimidine kinase mitochondriale. Elle interfère avec la réplication des cellules virales de l'hépatite B en inhibant l'activité de l'ADN polymérase virale et de la transcriptase inverse . Cette inhibition empêche la synthèse de l'ADN viral, réduisant ainsi la réplication et la propagation du virus.
Applications De Recherche Scientifique
Clevudine has several scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analogues and their chemical properties.
Biology: Investigated for its effects on viral replication and its potential use in antiviral therapies.
Medicine: Primarily used for the treatment of chronic hepatitis B infections.
Industry: Utilized in the pharmaceutical industry for the development and production of antiviral drugs.
Comparaison Avec Des Composés Similaires
La clévudine est similaire à d'autres analogues nucléosidiques tels que la lamivudine, la telbivudine et l'adéfovir. elle possède un groupe fluorure unique en position 2’ sur la partie furanose, ce qui la distingue des autres composés . Cette différence structurale contribue à son activité antivirale puissante et à son profil de résistance favorable .
Liste des composés similaires
- Lamivudine
- Telbivudine
- Adéfovir
- Entecavir
- Ténofovir
La structure et le mécanisme d'action uniques de la clévudine en font un agent antiviral précieux pour le traitement des infections chroniques à l'hépatite B.
Propriétés
Numéro CAS |
163252-36-6 |
|---|---|
Formule moléculaire |
C10H13FN2O5 |
Poids moléculaire |
260.22 g/mol |
Nom IUPAC |
1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7?,9-/m1/s1 |
Clé InChI |
GBBJCSTXCAQSSJ-PQLACBALSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C([C@H](O2)CO)O)F |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
Apparence |
Solid powder |
| 163252-36-6 | |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1-(2-fluoro-2-deoxy-beta-arabinofuranosyl)thymine 1-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)thymine 1-(2-fluoro-5-methyl-beta,L-arabinofuranosyl)uracil 2'-deoxy-2'-fluoroarabinofuranosylthymine 2'-fluoro-1-beta-arabinofuranosyl-5-methyluracil 2'-fluoro-5-methyl-1-beta-arabinosyluracil 2'-fluoro-5-methyl-1-beta-D-arabinofuranosyluracil 2'-fluoro-5-methylarabinosyluracil 2'-fluoro-5-methylarabinosyluracil, 2-(14)C-labeled 2,4(1H,3H)-pyrimidinedione, 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyl- 5-methyl-2'-fluoroarauracil Clevudine D-FMAU FMAU L-FMAU |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


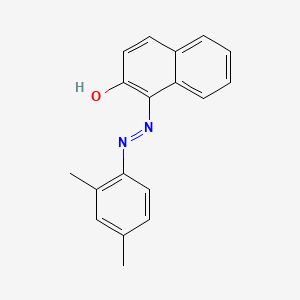
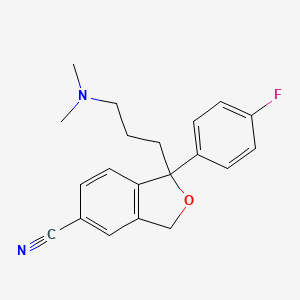
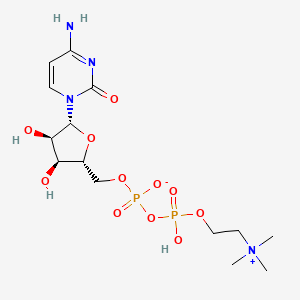
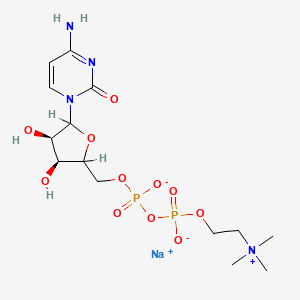
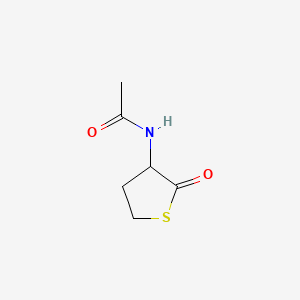
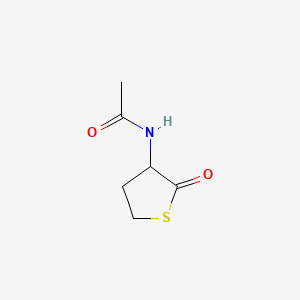
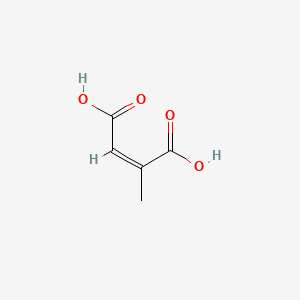
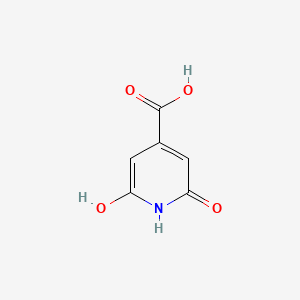
![(3-hydroxy-23,24-dimethoxy-7,7-dimethyl-5,8,18,27,29-pentaoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-10-yl)methyl 3-methylbutanoate](/img/structure/B1669104.png)
